(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)benzaldehyde and ®-(+)-epichlorohydrin.
Formation of Epoxide: The first step involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with ®-(+)-epichlorohydrin in the presence of a base such as sodium hydroxide to form an epoxide intermediate.
Ring Opening: The epoxide intermediate is then subjected to ring-opening using an amine, such as ammonia or a primary amine, under controlled conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving neurotransmitters or hormones, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL: A diastereomer with different stereochemistry.
(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL: Another diastereomer with distinct properties.
(1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the target compound.
Uniqueness
(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its diastereomers and enantiomers.
Properties
CAS No. |
1213843-65-2 |
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Molecular Formula |
C10H11F4NO |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1 |
InChI Key |
CFIHNRLLYRAXQL-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
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